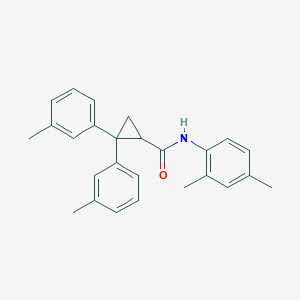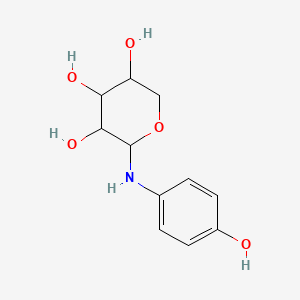
N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, also known as DPC or CR8, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DPC is a cyclopropane-based derivative of the kinase inhibitor staurosporine, and it has been shown to have potent inhibitory effects on a variety of kinases, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide involves the binding of the compound to the ATP-binding site of kinases, thereby inhibiting their activity. N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have a higher affinity for CDKs than staurosporine, which is a well-known kinase inhibitor. Additionally, N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide in lab experiments is its potent inhibitory effects on kinases, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, including the development of more potent and selective kinase inhibitors based on the structure of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide. Additionally, further studies are needed to explore the potential therapeutic applications of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, the development of new synthesis methods for N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide may help to improve the yield and purity of the compound, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide involves several steps, starting with the reaction between 2,4-dimethylphenylhydrazine and 3-methylbenzaldehyde to form an intermediate compound. This intermediate is then reacted with cyclopropanecarboxylic acid to produce the final product, N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide. The synthesis of N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been well-documented in the literature, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to have potent inhibitory effects on several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and protein kinase C (PKC), which are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-17-7-5-9-21(14-17)26(22-10-6-8-18(2)15-22)16-23(26)25(28)27-24-12-11-19(3)13-20(24)4/h5-15,23H,16H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWJRDVQZUVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)

![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)



